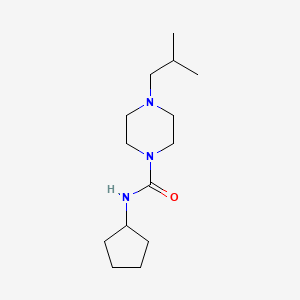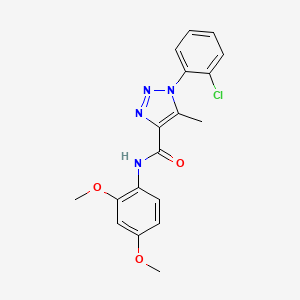
N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide
Descripción general
Descripción
N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide, also known as CPIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research studies. CPIP is a piperazine derivative that has been synthesized for its ability to bind to certain receptors in the body, which has led to its use in various research studies.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide involves its binding to the sigma-1 receptor. This receptor is involved in the regulation of various cellular processes, including calcium signaling and neurotransmitter release. By binding to this receptor, N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide can modulate these processes and potentially influence physiological outcomes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide are still being studied, but research has shown that it has potential applications in pain management, neuroprotection, and drug addiction. Specifically, N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been shown to reduce pain sensitivity in animal models and protect against neuronal damage in models of neurodegenerative diseases. Additionally, N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been shown to reduce drug-seeking behavior in models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide in lab experiments include its ability to bind to the sigma-1 receptor, which has been implicated in a variety of physiological processes. Additionally, the synthesis of N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been optimized to improve yield and purity, which has made it a viable option for use in research studies. However, the limitations of using N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide include its potential for off-target effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research involving N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide. One potential application is in the development of new pain management therapies, as N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been shown to reduce pain sensitivity in animal models. Additionally, N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide may have potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect against neuronal damage. Further research is needed to fully understand the mechanism of action of N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide and its potential applications in various research fields.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been used in various research studies due to its ability to bind to certain receptors in the body. Specifically, N-cyclopentyl-4-isobutyl-1-piperazinecarboxamide has been shown to bind to the sigma-1 receptor, which is involved in a variety of physiological processes. This has led to its use in studies related to pain management, neuroprotection, and drug addiction.
Propiedades
IUPAC Name |
N-cyclopentyl-4-(2-methylpropyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-12(2)11-16-7-9-17(10-8-16)14(18)15-13-5-3-4-6-13/h12-13H,3-11H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSQDDSPSNHJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(2-methylpropyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4761154.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine](/img/structure/B4761158.png)
![2-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4761167.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B4761169.png)
![2-(methylthio)-N-{4-[(1-naphthylamino)sulfonyl]phenyl}benzamide](/img/structure/B4761177.png)
![4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide](/img/structure/B4761180.png)

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4761195.png)

![N-(3-methoxypropyl)-2-{[3-(4-methylphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4761213.png)

![2-[(4-fluorophenyl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4761236.png)